1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol is an organic compound characterized by the presence of a benzodioxole ring attached to an ethanethiol group
Preparation Methods
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol typically involves several steps. One common method includes the reaction of piperonal with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents such as DMF, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and thioethers.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol exerts its effects involves interactions with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can disrupt cellular processes, leading to effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol can be compared with other similar compounds, such as:
1-(Benzo[d][1,3]dioxol-5-yl)ethanol: This compound has a hydroxyl group instead of a thiol group, leading to different reactivity and applications.
1-(Benzo[d][1,3]dioxol-5-yl)methane: Lacks the ethanethiol group, resulting in different chemical properties and uses.
1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one:
The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules.
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)ethanethiol |
InChI |
InChI=1S/C9H10O2S/c1-6(12)7-2-3-8-9(4-7)11-5-10-8/h2-4,6,12H,5H2,1H3 |
InChI Key |
KBUFXKOTTSAQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)S |
Origin of Product |
United States |
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